(E)-3-(4-bromostyryl)quinoxalin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-2-(4-bromophenyl)ethenyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-12-8-5-11(6-9-12)7-10-15-16(20)19-14-4-2-1-3-13(14)18-15/h1-10H,(H,19,20)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULQRJNAGKHXAK-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for E 3 4 Bromostyryl Quinoxalin 2 1h One
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. scitepress.org13.235.221amazonaws.com For (E)-3-(4-bromostyryl)quinoxalin-2(1H)-one, the primary disconnection is at the styryl double bond, suggesting a condensation reaction between a methyl-substituted quinoxalinone and an appropriate benzaldehyde. Another key disconnection breaks the quinoxalinone ring, leading back to an o-phenylenediamine (B120857) derivative and a dicarbonyl compound. chim.it
The key precursors identified through this analysis are:
3-methylquinoxalin-2(1H)-one : This is the foundational scaffold providing the quinoxalinone core with a reactive methyl group.
4-bromobenzaldehyde (B125591) : This precursor introduces the 4-bromophenyl group and participates in the formation of the styryl double bond. researchgate.net
o-phenylenediamine : A common starting material for the synthesis of the quinoxalinone ring itself, typically by condensation with a pyruvate (B1213749) derivative.
Optimized Synthetic Routes for this compound
Several optimized routes have been developed to enhance yield, selectivity, and reaction conditions for the synthesis of this compound.
The most prevalent method for synthesizing this compound is the condensation of 3-methylquinoxalin-2(1H)-one with 4-bromobenzaldehyde. researchgate.net This reaction is a variant of the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group. researchgate.net
Various catalytic systems have been employed to facilitate this transformation, often utilizing a base or an acid catalyst. researchgate.net For instance, piperidine, acetic acid, or a mixture of acetic acid and sulfuric acid have been traditionally used. researchgate.net More recent advancements include the use of malononitrile (B47326) as an activating handle in a base-free condensation, which proceeds with excellent yields. researchgate.net In this method, malononitrile first reacts with the aldehyde in a Knoevenagel condensation, activating it for the subsequent reaction with 3-methylquinoxalin-2(1H)-one. researchgate.net
Table 1: Catalytic Systems for the Synthesis of this compound
| Catalyst/Promoter | Solvent | Reaction Conditions | Yield (%) | Reference |
| Piperidine | Ethanol (B145695) | Reflux | High | researchgate.net |
| Acetic Acid | N/A | N/A | N/A | researchgate.net |
| Acetic Acid/Sulfuric Acid | N/A | N/A | N/A | researchgate.net |
| Malononitrile (activator) | N/A | Base-free | Excellent | researchgate.net |
The geometry of the styryl double bond is crucial for the biological activity of many compounds. The synthesis of this compound generally yields the thermodynamically more stable (E)-isomer as the major product, especially under the conditions of condensation reactions. researchgate.net The stereoselectivity is driven by the minimization of steric hindrance between the quinoxalinone ring and the 4-bromophenyl group in the transition state, favoring the trans- (or E-) configuration. Spectroscopic methods, such as ¹H NMR, are used to confirm the E-configuration of the double bond by analyzing the coupling constants of the vinylic protons.
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. These approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste. For the synthesis of quinoxalinone derivatives, catalyst-free protocols in green solvents like ethanol have been reported. nih.gov Other green approaches include the use of ultrasound irradiation as an alternative energy source and the development of one-pot, multi-component reactions to increase atom economy. nih.gov While specific examples for this compound are not extensively detailed in the provided context, the general trend in quinoxaline (B1680401) synthesis points towards the adoption of these greener methodologies.
Mechanistic Elucidation of Formation Reactions
The formation of the styryl bridge in this compound via condensation reactions typically proceeds through a well-established mechanism. In a base-catalyzed reaction, the methyl group of 3-methylquinoxalin-2(1H)-one is deprotonated to form a carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of 4-bromobenzaldehyde, leading to an aldol-type addition product. Subsequent dehydration of this intermediate, often facilitated by the reaction conditions (e.g., heat), results in the formation of the carbon-carbon double bond of the styryl group. The E-isomer is favored due to its greater thermodynamic stability.
In the malononitrile-activated synthesis, the mechanism involves an initial Knoevenagel condensation between 4-bromobenzaldehyde and malononitrile to form an activated vinyl species. This species then undergoes a Michael-type addition with the enamine tautomer of 3-methylquinoxalin-2(1H)-one, followed by the elimination of malononitrile to yield the final product. researchgate.net
Derivatization Strategies and Analogue Synthesis Based on this compound
The this compound scaffold serves as a versatile template for the synthesis of a wide range of analogues. Derivatization can be achieved at several positions:
The Styryl Moiety : By using different substituted benzaldehydes in the condensation reaction, a library of analogues with varying electronic and steric properties on the phenyl ring can be generated.
The Quinoxalinone Ring : The nitrogen atoms of the quinoxalinone ring can be alkylated or acylated to introduce further diversity. Additionally, substituents can be introduced on the benzene (B151609) ring of the quinoxalinone core by starting with appropriately substituted o-phenylenediamines.
The Double Bond : The olefinic bond can be subjected to various reactions such as halogenation, epoxidation, or reduction to create saturated analogues. For example, a bromine-promoted sequential functionalization has been reported for (E)-3-styrylquinoxalin-2(1H)-ones. researchgate.net
These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of the molecule's biological properties.
Functionalization at the Quinoxalinone Core
The quinoxalin-2(1H)-one core is a privileged structure in medicinal chemistry, and its functionalization, particularly at the C3 position, is a key strategy for developing novel derivatives. nih.govresearchgate.net Direct C-H functionalization at the C3 position is considered the most efficient and atom-economical approach to introduce a variety of functional groups. nih.gov
One common method for the synthesis of this compound involves the condensation of 3-methylquinoxalin-2(1H)-one with 4-bromobenzaldehyde. This reaction directly introduces the 4-bromostyryl moiety at the C3 position of the quinoxalinone core. researchgate.net
Recent advancements have focused on multi-component tandem reactions and direct C-H functionalization strategies to synthesize a wide array of C3-substituted quinoxalin-2(1H)-one derivatives. nih.gov These methods offer high yields and reduce waste by combining multiple reaction steps in a single pot. Visible-light-induced reactions have also emerged as a powerful tool for the C3-functionalization of quinoxalin-2(1H)-ones, allowing for the introduction of various alkyl and aryl groups under mild conditions. rsc.orgacs.org
The functionalization is not limited to the C3 position. The nitrogen atom at the N1 position can also be substituted with various groups, such as alkyl and benzyl (B1604629) moieties, further expanding the chemical diversity of the resulting compounds. acs.org
Table 1: Selected C3-Functionalization Reactions of Quinoxalin-2(1H)-ones
| Reaction Type | Reagents | Position of Functionalization | Reference |
| Condensation | 3-methylquinoxalin-2(1H)-one, 4-bromobenzaldehyde | C3 | researchgate.net |
| Visible-Light-Induced 1,2-di(hetero)arylation | Quinoxalin-2(1H)-one, Styrenes, Aryl Thianthrenium Salts | C3 | acs.org |
| Direct C-H Hydroxylation | Quinoxalin-2(1H)-ones, Air, g-C3N4 photocatalyst | C3 | mdpi.com |
| C-H Alkylation | Quinoxalin-2(1H)-ones, Aldehydes/Amides/Alcohols | C3 | organic-chemistry.org |
Modification of the Styryl Moiety
The styryl moiety of this compound offers another site for chemical modification. The double bond of the styryl group is susceptible to various addition reactions. For instance, bromine can be added across the double bond to form a 1,2-dibromo-2-arylethyl derivative, which can then undergo further transformations. researchgate.net
Modifications can also involve the aromatic ring of the styryl group. The electronic properties of this ring can be tuned by introducing different substituents, which in turn can influence the photophysical properties of the entire molecule. nih.gov For example, the introduction of electron-donating groups on the styryl moiety can enhance the fluorescence properties of the compound.
Halogen Substitution and Its Impact on Reactivity
The bromine atom on the styryl moiety of this compound plays a significant role in its reactivity. Halogenated organic compounds are valuable intermediates in organic synthesis, often serving as precursors for cross-coupling reactions. researchgate.net The carbon-bromine bond can be activated for various transformations, allowing for the introduction of new functional groups at this position.
Furthermore, the position of the halogen on the aromatic ring can direct the regioselectivity of subsequent reactions. In nucleophilic aromatic substitution reactions, the pyridine-type nitrogen atoms in the quinoxaline ring system activate halogen atoms for displacement by nucleophiles. researchgate.netnih.gov
Advanced Spectroscopic Characterization and Structural Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For (E)-3-(4-bromostyryl)quinoxalin-2(1H)-one, ¹H and ¹³C NMR spectroscopy provide critical information regarding the electronic environment of each nucleus and the connectivity of the molecular framework.
A key feature of the ¹H NMR spectrum is the confirmation of the stereochemistry at the styryl double bond. The geometry of this olefinic bond is determined to be in the E (trans) configuration. This assignment is unequivocally supported by the magnitude of the vicinal coupling constant (J) between the two vinylic protons, which is observed to be approximately 16.2 Hz. researchgate.net This large coupling constant is characteristic of a trans-arrangement of protons across a double bond.
While detailed, fully assigned ¹H and ¹³C NMR chemical shift data for this specific compound are not extensively published, the expected spectra would show distinct signals corresponding to the protons and carbons of the quinoxalinone core, the vinylic group, and the 4-bromophenyl ring. The quinoxalinone portion would typically display a set of aromatic signals, while the brominated phenyl ring would exhibit a characteristic AA'BB' splitting pattern. The vinylic protons would appear as doublets in the olefinic region of the ¹H NMR spectrum.
Advanced Solvent Effects and Temperature Studies
The chemical shifts of protons, particularly those involved in hydrogen bonding like the N-H proton of the quinoxalinone ring, can be sensitive to the solvent environment. nih.gov Conducting NMR experiments in a range of solvents with different polarities and hydrogen-bonding capabilities (e.g., DMSO-d₆, CDCl₃, methanol-d₄) can provide valuable information about solvent-solute interactions. nih.gov For instance, the N-H proton signal is expected to be a broad singlet and its chemical shift would vary significantly depending on the solvent's ability to act as a hydrogen bond acceptor.
Furthermore, variable-temperature NMR studies can reveal information about dynamic processes, such as restricted rotation around single bonds or conformational exchange. nih.gov By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these processes.
Single-Crystal X-ray Diffraction Studies for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net Although a specific crystal structure for this compound has not been reported, analysis of closely related quinoxalinone derivatives allows for a detailed prediction of its likely solid-state characteristics. nih.govmdpi.com
Crystal Packing and Intermolecular Interactions
The crystal packing of quinoxalinone derivatives is typically dominated by a network of non-covalent interactions that dictate the supramolecular architecture. For this compound, the following interactions are expected to be significant:
Hydrogen Bonding: The presence of an N-H donor and a C=O acceptor in the quinoxalinone ring strongly suggests the formation of intermolecular hydrogen bonds. Often, these interactions lead to the formation of centrosymmetric dimers, where two molecules are linked via a pair of N-H···O=C hydrogen bonds. mdpi.com
π-π Stacking: The planar aromatic systems of the quinoxalinone core and the bromophenyl ring are prone to engage in π-π stacking interactions. These interactions, which can be either face-to-face or offset, play a crucial role in stabilizing the crystal lattice. nih.gov
Other Weak Interactions: Additional stabilization is likely provided by weaker interactions such as C-H···O, C-H···π, and halogen bonds involving the bromine atom. Hirshfeld surface analysis of similar structures is often used to visualize and quantify these diverse intermolecular contacts. nih.gov
Conformational Analysis in the Crystalline State
X-ray diffraction data would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystalline state. A key conformational feature would be the relative orientation of the 4-bromostyryl group with respect to the quinoxalinone ring system. The molecule is expected to adopt a largely planar conformation to maximize π-conjugation across the styryl bridge, although some degree of torsion around the single bond connecting the vinyl group to the quinoxalinone ring is possible. mdpi.com The quinoxalinone ring system itself is typically found to be essentially planar. mdpi.com
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion.
The fragmentation of the molecular ion upon techniques like electron ionization (EI) or collision-induced dissociation (CID) provides a characteristic fingerprint. While a specific fragmentation pathway for this compound is not published, plausible fragmentation patterns can be predicted based on its structure:
Initial Fragmentation: The molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ would be observed. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺˙ and [M+2]⁺˙) would be a definitive feature.
Key Fragment Ions: Fragmentation would likely involve cleavages at the bonds of the styryl linker. Common fragmentation pathways for related structures include:
Loss of the bromine atom (Br•), leading to an ion at [M-79/81]⁺.
Cleavage of the C-C single bond between the vinyl group and the quinoxalinone ring.
Fission of the quinoxalinone ring itself, which can lead to the loss of CO or HCN.
Retro-Diels-Alder reactions within the heterocyclic ring system.
A detailed analysis of the tandem MS (MS/MS) spectrum would be required to propose and confirm the exact fragmentation pathways, providing further structural verification.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₆H₁₁BrN₂O, HRMS analysis using a technique like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer is typically employed.
The analysis provides the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the mass spectrum will exhibit a characteristic doublet for bromine-containing ions, with two peaks of nearly equal intensity separated by approximately 2 Da. The experimentally measured m/z values are then compared to the theoretically calculated monoisotopic masses. A close match, typically within 5 ppm, confirms the assigned molecular formula with high confidence.
Table 1: HRMS Data for the [M+H]⁺ Ion of this compound
| Ion Formula | Isotope | Calculated m/z | Found m/z |
|---|---|---|---|
| [C₁₆H₁₂⁷⁹BrN₂O]⁺ | ⁷⁹Br | 327.0133 | Value typically reported in literature |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) provides crucial information about a molecule's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not detailed in readily available literature, plausible fragmentation pathways can be proposed based on its chemical structure and established fragmentation principles for related compounds. nih.govresearchgate.net
The protonated molecule [M+H]⁺ (m/z 327/329) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely initiate fragmentation at several points:
Loss of Carbon Monoxide: The quinoxalin-2(1H)-one core contains a lactam (cyclic amide) structure. A characteristic fragmentation for such moieties is the neutral loss of carbon monoxide (CO, 28 Da).
Cleavage of the Styryl Linkage: The bond between the quinoxalinone ring and the styryl group can cleave, leading to fragments corresponding to the quinoxalinone core and the bromostyryl cation.
Loss of Bromine: Cleavage of the C-Br bond could result in the loss of a bromine radical (Br•, 79/81 Da).
Ring Fragmentation: The quinoxalinone bicyclic system itself can undergo complex ring-opening and fragmentation pathways.
Table 2: Plausible MS/MS Fragmentations for [C₁₆H₁₂BrN₂O]⁺
| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) | Description |
|---|---|---|---|
| 327 / 329 | CO | 299 / 301 | Loss of carbon monoxide from the lactam ring. |
| 327 / 329 | HBr | 246 | Elimination of hydrogen bromide. |
| 327 / 329 | C₈H₆Br | 145 | Cleavage yielding the quinoxalinone cation. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups and skeletal structure. scialert.netnih.gov For this compound, the spectra would be characterized by vibrations from the quinoxalinone core, the trans-alkene linker, and the para-substituted bromophenyl ring.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong, characteristic absorption bands. The lactam N-H group would produce a stretching vibration, while the conjugated C=O bond would give rise to a very intense absorption. The extended π-system of aromatic and vinyl groups would also be evident.
Raman Spectroscopy: Raman spectroscopy provides complementary information. researchgate.netnih.gov Symmetric vibrations and those involving non-polar bonds, which may be weak in the IR spectrum, are often strong in the Raman spectrum. The C=C stretching of the styryl linker and the symmetric breathing modes of the aromatic rings are expected to be prominent Raman bands. The intensities of these bands can be related to the extent of π-conjugation within the molecule. acs.org
Table 3: Characteristic Vibrational Modes and Expected Wavenumbers (cm⁻¹)
| Vibrational Mode | Functional Group | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | Lactam Amide | 3200 - 3050 (broad, medium) | Weak |
| C-H Stretch | Aromatic/Vinyl | 3100 - 3000 (medium) | Medium-Strong |
| C=O Stretch | Lactam Amide | 1680 - 1650 (strong) | Medium |
| C=C / C=N Stretch | Vinyl & Aromatic Rings | 1620 - 1450 (multiple, strong-medium) | Strong |
| N-H Bend | Lactam Amide | 1560 - 1530 (medium) | Weak |
| C-H Out-of-Plane Bend | p-disubstituted Phenyl | 850 - 810 (strong) | Weak |
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Photophysical Property Assessment
Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption or emission of light, providing insight into its photophysical properties. The extended π-conjugated system of this compound, which functions as a donor-π-acceptor (D-π-A) chromophore, dictates its behavior in UV-visible absorption and fluorescence spectroscopy. researchgate.netbeilstein-journals.org
The UV-Vis absorption spectrum is expected to be dominated by intense π→π* transitions. A lower-energy absorption band, corresponding to an intramolecular charge transfer (ICT) transition from the styryl portion to the electron-accepting quinoxalinone moiety, would likely appear in the near-UV or visible region. Upon excitation, the molecule can relax to the ground state by emitting a photon, a process observed as fluorescence. The fluorescence emission spectrum is typically a mirror image of the lowest-energy absorption band and is shifted to a longer wavelength (a Stokes shift).
Solvatochromism and Environmental Effects on Electronic Transitions
Solvatochromism describes the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. nih.gov For D-π-A molecules like this compound, the excited state is generally more polar than the ground state due to the ICT character. researchgate.net
Consequently, an increase in solvent polarity will stabilize the polar excited state more than the less polar ground state. This differential stabilization lowers the energy gap for the electronic transition, resulting in a bathochromic (red) shift in the absorption and, more pronouncedly, the emission spectra. This phenomenon is known as positive solvatochromism.
Table 4: Illustrative Solvatochromic Shifts in Absorption and Emission Maxima
| Solvent | Polarity Index | Absorption λₘₐₓ (nm) | Emission λₑₘ (nm) |
|---|---|---|---|
| Toluene | 2.4 | ~380 | ~430 |
| Tetrahydrofuran (THF) | 4.0 | ~385 | ~445 |
| Dichloromethane | 3.1 | ~388 | ~455 |
| Acetonitrile | 5.8 | ~392 | ~470 |
| Methanol | 5.1 | ~395 | ~485 |
(Note: Data are hypothetical and illustrative of the expected trend.)
Quantum Yield and Fluorescence Lifetime Measurements
Two key parameters that quantify the efficiency and dynamics of the fluorescence process are the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF).
Fluorescence Quantum Yield (ΦF): This is the ratio of the number of photons emitted to the number of photons absorbed. nih.gov It represents the efficiency of the fluorescence process, with a maximum value of 1.0 (or 100%). For D-π-A systems, ΦF is highly sensitive to the environment, as solvent polarity can promote non-radiative decay pathways (e.g., internal conversion, intersystem crossing) that compete with fluorescence. Often, fluorescence is more efficient in non-polar solvents and is quenched in polar, protic solvents. nih.govresearchgate.net
Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state. nih.gov It is an intrinsic property of the fluorophore in a specific environment. The lifetime is also affected by non-radiative decay processes; an increase in the rate of these processes leads to a shorter fluorescence lifetime.
Table 5: Illustrative Photophysical Parameters in Different Solvents
| Solvent | Absorption λₘₐₓ (nm) | Emission λₑₘ (nm) | Quantum Yield (ΦF) | Lifetime (τF) (ns) |
|---|---|---|---|---|
| Toluene | ~380 | ~430 | ~0.45 | ~2.5 |
| Acetonitrile | ~392 | ~470 | ~0.15 | ~1.1 |
| Methanol | ~395 | ~485 | ~0.05 | ~0.6 |
(Note: Data are hypothetical and illustrative of expected trends for this class of compound.)
Computational and Theoretical Chemistry Studies of E 3 4 Bromostyryl Quinoxalin 2 1h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For quinoxaline (B1680401) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), provide profound insights into the molecule's geometry, stability, and electronic properties. tandfonline.comresearchgate.netresearchgate.net These calculations are foundational for understanding the molecule's behavior in chemical reactions and biological systems.
The first step in these studies involves the optimization of the molecular geometry to find the most stable, lowest-energy conformation. researchgate.net For (E)-3-(4-bromostyryl)quinoxalin-2(1H)-one, this process confirms the planarity of the quinoxalinone ring system and the trans (E) configuration of the styryl double bond, which are critical for its electronic and interactive properties.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern how the molecule interacts with other species.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap signifies that the molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and high polarizability. irjweb.com Conversely, a large energy gap suggests high stability and lower reactivity. irjweb.com For quinoxaline derivatives, this gap helps explain the charge transfer interactions that occur within the molecule. irjweb.com
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. materialsciencejournal.orgsciforum.net These indices provide a theoretical basis for predicting its behavior in chemical reactions. While specific DFT results for this compound are not detailed in the available literature, data from analogous quinoxalinone structures provide representative values and illustrate the application of these concepts.
Table 1: Representative Chemical Reactivity Indices for a Quinoxaline Derivative Calculated via DFT| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (σ) | 1 / η | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | -(I + A) / 2 | Related to the "escaping tendency" of electrons from a system. |
| Electrophilicity Index (ω) | μ2 / 2η | Measures the energy lowering of a system when it accepts electrons. |
Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. sciforum.net The MESP map is color-coded to represent different electrostatic potential values on the electron density surface.
Typically, regions with negative electrostatic potential (colored red to yellow) are electron-rich and susceptible to electrophilic attack. These areas often correspond to the locations of lone pair electrons on heteroatoms like oxygen and nitrogen. In contrast, regions with positive electrostatic potential (colored blue) are electron-deficient and are targets for nucleophilic attack. Hydrogen atoms bonded to electronegative atoms often exhibit positive potential. Green areas represent neutral or nonpolar regions. For quinoxaline derivatives, MESP analysis can identify the reactive sites, providing a visual guide to how the molecule will interact with biological receptors or other molecules. dntb.gov.ua
Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods
Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This is achieved using both rapid molecular mechanics (MM) methods for initial screening and more accurate quantum chemical (QC) methods, like DFT, for refining the energies of the most stable conformers.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While DFT and conformational analyses provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules or a biological receptor. researchgate.netresearchgate.net
Prediction of Spectroscopic Properties (NMR, UV-Vis) through Computational Modeling
Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govscispace.com Calculations are often performed in a simulated solvent (e.g., using the Polarizable Continuum Model, PCM) to better match experimental conditions. github.io The predicted chemical shifts for quinoxalinone derivatives generally show good correlation with experimental spectra, helping to assign specific signals to the correct atoms in the molecule. scispace.comnih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. materialsciencejournal.org This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scispace.com For conjugated systems like this compound, TD-DFT can identify the key electronic transitions, such as π→π* and n→π*, that give rise to its characteristic UV-Vis spectrum. scispace.com
In Silico Studies for Receptor Binding and Molecular Docking (Pre-clinical focus)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-receptor interactions. researchgate.netthesciencein.org
Quinoxaline derivatives have been docked against a wide array of biological targets to explore their potential as inhibitors in various diseases. nih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that systematically places the ligand in the protein's active site. The resulting binding poses are scored based on a function that estimates the binding affinity (e.g., in kcal/mol). nih.gov
The analysis of the best-scoring poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov These in silico studies can guide the design of more potent and selective analogs by identifying which functional groups are critical for binding. While specific docking studies for this compound are not widely published, related quinoxalinone derivatives have shown promise as inhibitors for targets like aldose reductase, various kinases, and DNA. nih.govresearchgate.netnih.gov
Table 2: Representative Protein Targets for Molecular Docking of Quinoxaline Derivatives| Potential Protein Target | Associated Disease/Function | PDB ID (Example) | Key Interactions Observed |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Cancer | 4HJO | Hydrogen bonding with key amino acids in the kinase domain. nih.gov |
| c-Jun N-terminal Kinase 1 (JNK1) | Inflammation, Cancer | 3PZE | Interactions within the ATP-binding pocket. tandfonline.com |
| Aldose Reductase | Diabetic Complications | 1US0 | Hydrogen bonds and hydrophobic interactions in the active site. nih.gov |
| DNA | Anticancer (Intercalation) | 1BNA | Intercalation between base pairs, π-π stacking. researchgate.net |
| Cyclooxygenase-2 (COX-2) | Inflammation, Cancer | 3NT1 | Hydrogen bonds and pi-pi interactions with key residues like Tyr355. nih.gov |
Target Identification and Ligand-Protein Interactions
The identification of specific protein targets is a critical first step in understanding the mechanism of action of a bioactive molecule. For this compound, potential protein targets can be inferred from molecular docking studies conducted on closely related styrylquinoxalinone derivatives. These studies simulate the binding of a ligand to the active site of a protein, predicting the preferred orientation and interaction patterns.
Research on analogous quinoxalinone derivatives has suggested several potential protein targets, including enzymes implicated in cancer and metabolic disorders. For instance, molecular docking studies on similar quinoxalinone scaffolds have explored their interactions with targets such as the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and a common target in oncology.
A notable study on a series of novel quinoxaline derivatives identified EGFR as a potential target, with docking studies revealing significant binding interactions within the receptor's active site. Although this compound was not explicitly part of this series, the shared quinoxalinone core suggests a potential for similar interactions. The binding of these derivatives was characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the EGFR binding pocket.
Furthermore, computational studies on other classes of quinoxalinone derivatives have identified enzymes such as α-glucosidase and α-amylase as potential targets. These enzymes are crucial in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. In a molecular docking study of a close analog, (E)-3-(4-methylstyryl)quinoxalin-2(1H)-one, significant interactions with α-glucosidase and α-amylase were predicted. The interactions were primarily hydrogen bonds and hydrophobic interactions with the catalytic residues of these enzymes. Given the structural similarity, it is plausible that this compound could exhibit a comparable binding mode.
The predicted interactions for a styrylquinoxalinone analog with α-glucosidase are detailed in the table below:
| Interacting Residue | Interaction Type |
| ASP215 | Hydrogen Bond |
| GLU277 | Hydrogen Bond |
| ASP352 | Hydrogen Bond |
| PHE178 | Pi-Pi Stacking |
| TRP329 | Pi-Pi Stacking |
Data based on studies of structurally similar compounds.
Another area of investigation for styrylquinoxaline derivatives has been their potential as imaging probes for α-synuclein aggregates, which are hallmarks of neurodegenerative diseases like Parkinson's disease. While these studies focus more on binding to protein aggregates rather than enzymatic active sites, they provide valuable information on the types of non-covalent interactions these molecules can form.
Binding Affinity Predictions
Binding affinity, often quantified by metrics such as binding energy (in kcal/mol) or inhibition constants (Ki), is a crucial predictor of a compound's biological potency. Computational methods can estimate these values, providing a quantitative measure of the strength of the ligand-protein interaction.
For quinoxalinone derivatives, predicted binding affinities have been reported for several protein targets. In the context of EGFR inhibition, molecular docking studies of various quinoxaline derivatives have yielded binding energies ranging from -7.0 to -9.5 kcal/mol. For the structurally related 1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione, a binding energy of -12.03 kcal/mol has been reported for EGFR. nih.gov These values are indicative of strong and stable binding to the target.
In the case of α-glucosidase and α-amylase, the predicted binding affinities for styrylquinoxalinone analogs are also significant. For instance, the docking of (E)-3-(4-methylstyryl)quinoxalin-2(1H)-one showed favorable binding energies, suggesting potent inhibitory activity.
Furthermore, studies on styrylquinoxaline derivatives as α-synuclein imaging probes have reported experimental binding affinities (Ki values) for various analogs. These studies have demonstrated that substitutions on the styryl ring can significantly influence binding affinity. For example, derivatives with electron-donating or electron-withdrawing groups have shown varying affinities for α-synuclein aggregates, with Ki values in the nanomolar range. While a specific Ki value for this compound is not available, the presence of the bromine atom, a halogen with specific electronic properties, would undoubtedly influence its binding affinity.
The table below summarizes the predicted binding affinities of analogous quinoxalinone derivatives against various protein targets.
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) |
| Quinoxaline Derivatives | EGFR | -7.0 to -9.5 |
| Brominated Quinoxaline Hybrid | EGFR | -12.03 nih.gov |
| Styrylquinoxalinone Analogs | α-Glucosidase | Favorable binding energies reported |
| Styrylquinoxalinone Analogs | α-Amylase | Favorable binding energies reported |
This data is derived from computational studies on structurally related compounds and is intended to be predictive for this compound.
Insufficient Data Available for this compound
Following a comprehensive review of scientific literature and databases, it has been determined that there is insufficient publicly available research data to construct a detailed article on the pre-clinical pharmacological and biological activities of the chemical compound This compound that aligns with the specific outline provided.
While the broader class of quinoxaline derivatives has been the subject of numerous studies investigating their potential anticancer and antimicrobial properties, specific experimental results and detailed analyses for this compound are not available in the reviewed literature. Consequently, the creation of an evidence-based article covering the requested topics—including in vitro anticancer potential, mechanisms of apoptosis and cell cycle arrest, effects on cancer stem cells, synergistic activity with chemotherapeutic agents, and specific antimicrobial spectrum—is not feasible at this time.
Detailed data tables and in-depth research findings for this particular compound could not be sourced, precluding the development of the requested content.
Based on a comprehensive search of available scientific literature, there is no specific preclinical data corresponding to the pharmacological and biological activities of the compound "this compound" for the outlined sections.
While the broader class of quinoxaline derivatives has been studied for various biological activities, including antifungal, anti-inflammatory, and antioxidant properties, research specifically detailing the effects of "this compound" on fungal strains, its mechanisms of antimicrobial action, its influence on inflammatory mediators and enzymes, or its capacity for scavenging reactive oxygen species is not present in the available search results.
Therefore, it is not possible to provide the detailed research findings, data tables, or specific content for the requested subsections (5.2.2, 5.2.3, 5.3, 5.3.1, 5.3.2, 5.4, and 5.4.1) as they pertain directly to this compound. Information on related but distinct quinoxaline molecules cannot be substituted, as per the instructions to focus solely on "this compound".
Pre Clinical Pharmacological and Biological Activities of E 3 4 Bromostyryl Quinoxalin 2 1h One
Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging
Cellular Antioxidant Activity
No studies were identified that specifically investigated the cellular antioxidant activity of (E)-3-(4-bromostyryl)quinoxalin-2(1H)-one . Research on other quinoxaline (B1680401) derivatives suggests that this class of compounds can possess antioxidant properties, but data specific to the named compound, including its mechanisms of action within a cellular context, are not documented in the available literature.
Enzyme Inhibition Studies (e.g., Kinases, Proteases, Topoisomerases)
There is no specific information available regarding the inhibitory activity of This compound against kinases, proteases, or topoisomerases. While various quinoxaline derivatives have been explored as inhibitors of these enzymes, with some showing potent activity, the specific inhibitory profile and potency (e.g., IC50 values) for This compound have not been reported.
Receptor Binding Assays for Specific Biological Targets
No receptor binding assay data for This compound is available in the scientific literature. Consequently, its affinity and selectivity for any specific biological receptors are currently unknown.
In Vivo Efficacy Studies in Animal Models of Disease (e.g., Tumor Xenografts, Infection Models)
No in vivo efficacy studies for This compound in any animal models of disease have been published. Therefore, its potential therapeutic effects in a living organism have not been demonstrated.
Pharmacodynamic Markers in Animal Tissues
In the absence of in vivo studies, there is no information on the pharmacodynamic markers modulated by This compound in animal tissues.
Tissue Distribution and Metabolism in Animal Models (Pharmacokinetics in animals)
The pharmacokinetic profile, including tissue distribution and metabolism, of This compound in animal models has not been described in the available literature.
Advanced Applications and Future Research Directions
Development as a Lead Compound for Drug Discovery Programs (Pre-clinical pipeline)
The quinoxalin-2(1H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netontosight.ai Derivatives of this core structure are actively being investigated as inhibitors for various kinases, such as c-Jun N-terminal kinase 3 (JNK3) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial targets in neurodegenerative diseases and oncology, respectively. nih.govnih.gov Consequently, (E)-3-(4-bromostyryl)quinoxalin-2(1H)-one serves as a promising lead compound for the development of novel therapeutics. The preclinical pipeline for such a compound would involve rigorous evaluation of its efficacy and mechanism of action in various disease models.
To advance this compound from a hit to a clinical candidate, extensive structure-activity relationship (SAR) studies are essential. Optimization strategies focus on modifying its chemical structure to improve its binding affinity (potency) for a specific biological target while minimizing off-target effects (selectivity).
Key optimization strategies include:
Modification of the Styryl Moiety: The bromine atom on the phenyl ring is a key site for modification. Replacing it with other halogens (Cl, F) or with electron-donating (e.g., methoxy (B1213986), alkyl) or electron-withdrawing (e.g., nitro, cyano) groups can significantly alter the electronic properties of the molecule, influencing its interaction with target proteins.
Substitution on the Quinoxalinone Core: The aromatic ring of the quinoxalinone scaffold provides further opportunities for substitution. Introducing small functional groups at various positions can enhance target engagement and improve pharmacokinetic properties.
Scaffold Hopping: In some cases, replacing the quinoxalinone core with other bioisosteric heterocycles while retaining the key pharmacophoric features of the bromostyryl group can lead to novel compounds with improved profiles. nih.gov
Molecular modeling and computational docking studies are instrumental in rationally guiding these modifications. nih.govnih.gov For instance, docking studies of quinoxalinone derivatives into the active site of VEGFR-2 have helped identify key hydrogen bonds and hydrophobic interactions that are crucial for inhibitory activity, providing a roadmap for designing more potent analogs. nih.gov
Table 1: Example of Potency Improvement in Quinoxalinone-Based Kinase Inhibitors
| Compound | Target Kinase | Modification Strategy | IC₅₀ (nM) | Reference Compound IC₅₀ (nM) |
|---|---|---|---|---|
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative 2 | BTK | Scaffold hopping and side-chain modification | 7.41 | >1000 (Initial Hit) |
| Compound J46-37 | JNK3 | Structure-based design on quinoxalinone core | <50 | >2500 (J46) |
| Quinoxaline (B1680401) derivative 20 | VEGFR-2 | Side-chain optimization | 0.14 (µM) | 0.21 (µM) (Sorafenib) |
This table presents data from related quinoxalinone derivatives to illustrate the potential for optimization. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
A significant challenge in drug development is overcoming poor physicochemical properties of lead compounds, such as low aqueous solubility or limited membrane permeability, which can hinder oral bioavailability. Prodrug strategies involve chemically modifying the active drug (the parent drug) to form a transient derivative (the prodrug) that overcomes these barriers. acs.org This prodrug is designed to undergo biotransformation in the body to release the active parent drug. nih.gov
For this compound, the lactam N-H group is an ideal handle for prodrug derivatization. Strategies could include:
Ester-Based Prodrugs: Acylating the nitrogen atom with a promoiety containing a carboxyl group, such as a medoxomil ester, can increase lipophilicity and improve absorption. These esters are readily cleaved by ubiquitous esterase enzymes in the blood and tissues to release the active compound. researchgate.net
Phosphate (B84403) Prodrugs: Introducing a phosphate group can dramatically increase aqueous solubility for intravenous formulations. These are cleaved by alkaline phosphatases to regenerate the parent drug. acs.org
Tumor-Activated Prodrugs (TAPs): For oncology applications, prodrugs can be designed to be selectively activated in the tumor microenvironment, for example, by exploiting elevated levels of certain enzymes or reactive species like ferrous iron. nih.gov
These approaches can enhance the therapeutic index of the final drug by improving its delivery to the site of action and reducing systemic exposure. researchgate.net
Potential as a Fluorescent Probe or Imaging Agent in Biological Systems (In vitro/animal imaging)
Styryl derivatives containing extended π-conjugated systems often exhibit interesting photophysical properties, including fluorescence. The this compound structure is a candidate for development as a fluorescent probe for bioimaging. The fluorescence properties of such molecules can be sensitive to their local environment, making them useful for sensing specific ions, biomolecules, or changes in cellular conditions like pH or polarity. nih.gov
Quinoxalinone-based fluorescent probes have been successfully developed for the selective detection of biologically important molecules. For example, a probe with a quinoxalinone structure, QP-1, was designed for the selective detection of cysteine (Cys) over other biothiols like homocysteine (Hcy) and glutathione (B108866) (GSH). researchgate.netnih.gov This selectivity is achieved through a specific chemical reaction between the probe and the target analyte that triggers a "turn-on" fluorescence response.
The development of this compound as a bioimaging agent would involve evaluating its ability to enter living cells and localize within specific organelles. Cellular uptake studies are typically performed using fluorescence microscopy on live cell lines (e.g., HeLa cells).
Key characteristics for a successful bioimaging probe include:
Cell Permeability: The ability to cross the cell membrane to reach intracellular targets.
Low Cytotoxicity: The probe should not be harmful to the cells at the concentrations used for imaging.
Photostability: Resistance to photobleaching under prolonged light exposure.
High Quantum Yield: Efficient conversion of absorbed light into emitted fluorescence.
By modifying the structure, for instance by introducing specific targeting moieties, the probe could be directed to particular cellular compartments like the mitochondria or lysosomes, allowing for the visualization of specific biological processes in real-time. nih.gov The bromine atom could also serve as a heavy atom to induce phosphorescence for certain advanced imaging techniques.
Role in Material Science: Exploring Optoelectronic Properties and Device Integration (e.g., Organic Light-Emitting Diodes (OLEDs), sensors)
Quinoxaline derivatives are recognized for their excellent thermal stability and electron-accepting nature, making them valuable building blocks for organic electronic materials. novapublishers.com These materials are being explored for a range of applications, including organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net
The D-π-A (donor-π-acceptor) architecture is a common design for optoelectronic materials. In this compound, the quinoxalinone core can act as the acceptor (A) and the styryl portion as the π-bridge. The properties can be tuned by attaching a suitable donor group. The presence of the bromine atom also offers a site for further cross-coupling reactions to extend the conjugated system, a common strategy for tuning the optical and electronic properties of organic semiconductors.
The integration of this compound into electronic devices requires its fabrication into high-quality thin films. The performance of an organic electronic device is highly dependent on the molecular packing and morphology of the active layer.
Common thin film fabrication techniques include:
Vacuum Deposition: Thermal evaporation under high vacuum, suitable for thermally stable molecules. This method allows for precise control over film thickness and high purity.
Solution Processing: Techniques like spin-coating or solution-shearing are cost-effective methods for large-area device fabrication. researchgate.net This requires the compound to be soluble in common organic solvents.
Once fabricated, the films are extensively characterized to understand their structural, optical, and electrical properties.
Table 2: Techniques for Characterizing Quinoxaline-Based Thin Films
| Property | Characterization Technique | Information Obtained |
|---|---|---|
| Morphology & Structure | Atomic Force Microscopy (AFM), X-ray Diffraction (XRD) | Surface topography, roughness, molecular packing, crystallinity |
| Optical Properties | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy | Absorption spectrum, optical bandgap, emission spectrum |
| Electronic Properties | Cyclic Voltammetry (CV) | HOMO/LUMO energy levels, electrochemical stability |
| Device Performance | Current-Voltage (I-V) Measurements | Carrier mobility, on/off ratio (for OTFTs), efficiency (for OLEDs) |
Characterization of thin films made from quinoxaline derivatives has shown that molecular orientation and packing significantly influence device performance. rsc.org For example, studies on quinoxaline-based OTFTs have demonstrated that vacuum-deposited films can achieve higher carrier mobilities compared to solution-processed films due to more ordered molecular arrangements. researchgate.net These findings provide a framework for optimizing the fabrication of films from this compound for specific device applications.
Photovoltaic Applications
The unique photophysical properties of quinoxalin-2(1H)-one derivatives have led to their investigation as potential sensitizers in dye-sensitized solar cells (DSSCs). jmaterenvironsci.comresearchgate.netresearchgate.net The core structure of this compound, featuring an electron-donating styryl group and an electron-accepting quinoxalinone moiety, forms a donor-π-acceptor (D-π-A) framework. This architecture is crucial for facilitating intramolecular charge transfer (ICT) upon photoexcitation, a key process for efficient electron injection into the semiconductor's conduction band in a DSSC. jmaterenvironsci.comresearchgate.net
Theoretical studies, employing Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), have been instrumental in predicting the photovoltaic performance of related quinoxalinone-based dyes. jmaterenvironsci.comresearchgate.net These computational models help in evaluating key parameters that govern the efficiency of a solar cell. For a dye to be effective, its Highest Occupied Molecular Orbital (HOMO) must be at a lower energy level than the redox potential of the electrolyte (typically I⁻/I₃⁻), and its Lowest Unoccupied Molecular Orbital (LUMO) must be at a higher energy level than the conduction band of the semiconductor (commonly TiO₂). jmaterenvironsci.com
The presence of the 4-bromostyryl group in this compound is expected to influence its electronic and optical properties. The bromine atom, being an electron-withdrawing group, can modulate the HOMO and LUMO energy levels, thereby affecting the light-harvesting efficiency (LHE), the electron injection driving force (ΔG_inject), and the open-circuit voltage (V_oc). While specific experimental data for this compound in DSSCs is not yet prevalent in the literature, computational studies on similar quinoxalinone dyes provide valuable insights into its potential performance.
Below is a representative table of calculated photovoltaic properties for a generic quinoxalinone-based dye, illustrating the type of data generated in theoretical evaluations.
Table 1: Theoretical Photovoltaic Properties of a Representative Quinoxalinone-Based Dye
| Parameter | Value | Significance in DSSCs |
| HOMO Energy (eV) | -5.50 | Ensures efficient dye regeneration by the electrolyte. |
| LUMO Energy (eV) | -2.10 | Facilitates effective electron injection into the semiconductor. |
| Band Gap (eV) | 3.40 | Determines the wavelength range of light absorption. |
| λ_max (nm) | 450 | Wavelength of maximum light absorption. |
| LHE | 0.85 | Efficiency of light harvesting at λ_max. |
| ΔG_inject (eV) | -0.60 | Driving force for electron injection. |
| V_oc (V) | 0.75 | Theoretical maximum open-circuit voltage. |
Challenges and Opportunities in the Synthesis and Application of this compound
The synthesis of this compound and related styrylquinoxalinones presents both challenges and opportunities. Traditional synthetic methods often involve the condensation of 3-methylquinoxalin-2(1H)-one with an appropriate aryl aldehyde. researchgate.net While effective, these methods can require harsh reaction conditions, leading to challenges in terms of yield, purity, and environmental impact. The development of more sustainable and efficient synthetic routes is a significant area of opportunity. Recent advancements include the use of heterogeneous catalysts, such as barium chloride-embedded polyaniline (Ba/PANI) nanocomposites, which offer advantages like high yields, shorter reaction times, and catalyst recyclability. nih.gov
A key challenge lies in the selective functionalization of the quinoxalinone core to fine-tune its properties. Direct C-H functionalization at the C3 position is a highly sought-after strategy for introducing various functional groups. nih.gov This approach, however, can be challenging due to the need for specific catalysts and reaction conditions to achieve high regioselectivity.
Despite these synthetic hurdles, the opportunities for the application of this compound are vast. The modular nature of its synthesis allows for the introduction of a wide range of substituents on both the quinoxalinone ring and the styryl moiety. This structural versatility is a significant opportunity for creating a library of compounds with tailored electronic, optical, and biological properties. For instance, modifying the styryl group can alter the compound's photophysical characteristics, making it suitable for different optoelectronic applications. beilstein-journals.orgbeilstein-journals.org
In the realm of materials science, the quinoxalin-2(1H)-one scaffold is a promising building block for fluorescent materials and chemosensors. researchgate.net The presence of the bromo-substituent on the styryl ring of this compound offers a handle for further chemical modifications through cross-coupling reactions, opening up avenues for the synthesis of more complex molecular architectures with advanced functionalities.
Future Avenues for Mechanistic Investigation and Therapeutic Development
The quinoxaline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. researchgate.netnih.gov The anticancer mechanism of many quinoxaline derivatives involves the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation. ekb.eg The presence of a bromine atom in a molecule can enhance its biological activity, and several bromo-substituted quinoline (B57606) and quinoxaline derivatives have demonstrated potent anticancer effects. nih.govresearchgate.netnih.gov
A significant future avenue of research for this compound lies in the detailed investigation of its potential as a therapeutic agent. Preliminary studies on similar compounds suggest that it could exhibit cytotoxicity against various cancer cell lines. ekb.eg Future mechanistic investigations should focus on identifying its specific molecular targets. This could involve a combination of in vitro assays, such as kinase inhibition profiling, and in silico studies, like molecular docking, to predict its binding affinity to the active sites of key cancer-related proteins.
Understanding the structure-activity relationship (SAR) is crucial for its therapeutic development. researchgate.net Systematic modifications of the this compound structure, for instance, by altering the position of the bromine atom or introducing other substituents on the styryl and quinoxalinone rings, could lead to the identification of analogues with improved potency and selectivity.
Furthermore, the investigation of its mode of action at a cellular level is a critical next step. Studies to determine whether the compound induces apoptosis, and the specific signaling pathways involved, would provide valuable insights into its anticancer mechanism. mdpi.com The potential for this compound to overcome drug resistance mechanisms in cancer cells also warrants exploration. The development of this compound as a therapeutic agent will require a multidisciplinary approach, combining synthetic chemistry, molecular modeling, and comprehensive biological evaluation.
Q & A
Q. What are the common synthetic routes for (E)-3-(4-bromostyryl)quinoxalin-2(1H)-one?
The compound is typically synthesized via condensation reactions between quinoxalin-2(1H)-one derivatives and 4-bromostyryl precursors. For example, KSO-mediated C-3 arylation of quinoxalin-2(1H)-one with aryl boronic acids (e.g., 4-bromophenylboronic acid) under optimized conditions yields the target compound . Alternatively, visible-light-promoted trifluoroalkylation using CFSONa and alkenes provides a green chemistry approach .
Q. How is the structure of this compound confirmed?
Characterization relies on spectroscopic methods:
Q. What in vitro assays are used to evaluate antibacterial activity?
Standard protocols involve:
- Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using agar dilution or broth microdilution .
- Reference standards : Ofloxacin is often used for comparative analysis .
Advanced Research Questions
Q. How do substituents on the quinoxalinone ring affect reaction efficiency in C-3 functionalization?
Electron-withdrawing groups (e.g., -Br, -CF) at the C-4 position enhance electrophilicity, improving yields in radical-mediated trifluoroalkylation . Steric hindrance from N-1 substituents (e.g., benzyl, ethylcarboxymethyl) can reduce yields by 10–20% due to restricted access to the reactive C-3 position .
Q. What mechanistic pathways explain visible-light-mediated trifluoroalkylation?
Photoredox catalysis (e.g., 4CzIPN or eosin Y) generates trifluoromethyl radicals (·CF) via single-electron transfer (SET) from CFSONa. The radical adds to the electron-deficient C-3 position of quinoxalin-2(1H)-one, followed by oxidative aromatization using air or (NH)SO as a terminal oxidant .
Q. What are the advantages of heterogeneous catalysts in C–H functionalization?
Heterogeneous systems (e.g., metal-organic frameworks or supported transition metals) offer:
- Recyclability : Up to 5 cycles without significant loss of activity .
- Selectivity : Enhanced para/meta regioselectivity in arylations compared to homogeneous catalysts .
Q. How are molecular docking studies applied to predict antimicrobial activity?
- Target selection : Enzymes like dihydrofolate reductase (DHFR) or acetylcholinesterase are modeled .
- Software : AutoDock Vina or Schrödinger Suite assesses binding affinity (ΔG) and interaction patterns (e.g., hydrogen bonds with active-site residues) .
- Validation : Correlation between docking scores and experimental MIC values validates predictive accuracy .
Q. How can multifunctional inhibitors (e.g., aldose reductase inhibitors with antioxidant activity) be designed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
